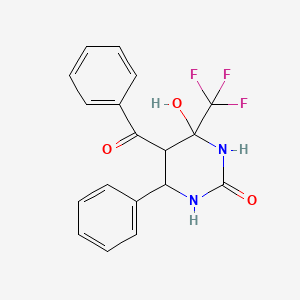![molecular formula C17H16N4O2 B11978675 3-(4-ethylphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978675.png)
3-(4-ethylphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and an ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with furan-2-carbohydrazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the final pyrazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-ethylphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(4-ethylphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-ethylphenol
- 4-ethylphenyl sulfate
- 1,1,1,3,3,3-hexafluoro-2-(4-ethylphenyl)propan-2-ol .
Uniqueness
What sets 3-(4-ethylphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C17H16N4O2 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
3-(4-ethylphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-2-12-5-7-13(8-6-12)15-10-16(20-19-15)17(22)21-18-11-14-4-3-9-23-14/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
Clave InChI |
YAFWXKLFQLWBKO-WOJGMQOQSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Solubilidad |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11978592.png)
![4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11978606.png)
![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978614.png)
![(2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11978632.png)

![diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978636.png)

![ethyl {5-(morpholin-4-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phenylphosphinate](/img/structure/B11978641.png)
![4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11978649.png)

![N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978654.png)

![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978665.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11978669.png)
